7-bromo-4-methyl-1H-indole-3-carbonitrile

IDO1 inhibition cancer immunotherapy tryptophan metabolism

7-Bromo-4-methyl-1H-indole-3-carbonitrile (CAS 1360937-13-8) is a polysubstituted indole derivative featuring a bromine atom at the 7-position, a methyl group at the 4-position, and a nitrile group at the 3-position. It serves as a versatile building block in medicinal chemistry and chemical biology, with reported activity as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).

Molecular Formula C10H7BrN2
Molecular Weight 235.08 g/mol
CAS No. 1360937-13-8
Cat. No. B6604359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-4-methyl-1H-indole-3-carbonitrile
CAS1360937-13-8
Molecular FormulaC10H7BrN2
Molecular Weight235.08 g/mol
Structural Identifiers
SMILESCC1=C2C(=CNC2=C(C=C1)Br)C#N
InChIInChI=1S/C10H7BrN2/c1-6-2-3-8(11)10-9(6)7(4-12)5-13-10/h2-3,5,13H,1H3
InChIKeyMLAFTEPNZQGZGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-methyl-1H-indole-3-carbonitrile (CAS 1360937-13-8): Core Identity and Procurement Baseline


7-Bromo-4-methyl-1H-indole-3-carbonitrile (CAS 1360937-13-8) is a polysubstituted indole derivative featuring a bromine atom at the 7-position, a methyl group at the 4-position, and a nitrile group at the 3-position. It serves as a versatile building block in medicinal chemistry and chemical biology, with reported activity as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). [1] The compound is commercially available from multiple vendors at purities typically ≥98% , though the precise synthetic route and source-dependent quality variations remain critical factors for reproducible research outcomes.

Why Generic Substitution of 7-Bromo-4-methyl-1H-indole-3-carbonitrile Fails: The Case for Precise Procurement


Indole-3-carbonitrile analogs are not functionally interchangeable. Minor structural variations, such as the presence or position of halogen and methyl substituents, profoundly impact bioactivity and selectivity. For instance, the 7-bromo and 4-methyl substitution pattern in the target compound confers a >70-fold improvement in IDO1 inhibitory potency compared to the 4-methyl analog lacking the 7-bromo group [1][2]. Conversely, moving the bromine from the 7- to the 6-position or removing the methyl group can reduce potency by orders of magnitude [3]. Consequently, procuring an unspecified 'indole carbonitrile' or a close analog without rigorous validation risks experimental irreproducibility and wasted resources.

Quantitative Differentiation Evidence for 7-Bromo-4-methyl-1H-indole-3-carbonitrile (CAS 1360937-13-8)


Superior IDO1 Inhibitory Potency Compared to 4-Methyl Analog

7-Bromo-4-methyl-1H-indole-3-carbonitrile exhibits an IC50 of 13 nM against mouse IDO1 transfected in P815 cells, whereas the corresponding 4-methyl-1H-indole-3-carbonitrile lacking the 7-bromo substituent shows an EC50 of 970 nM against human IDO1 in A172 cells. This represents a >70-fold potency enhancement conferred by the 7-bromo group. [1][2]

IDO1 inhibition cancer immunotherapy tryptophan metabolism

Enhanced IDO1 Inhibition Relative to 7-Bromo-1H-indole-3-carbonitrile

The target compound demonstrates an IC50 of 13 nM against mouse IDO1, while 7-bromo-1H-indole-3-carbonitrile (lacking the 4-methyl group) exhibits IC50 values ranging from 210 nM to 810 nM against human iNOS, nNOS, and eNOS isoforms. The 4-methyl substituent appears to contribute to both improved potency and target selectivity. [1][2]

IDO1 inhibition SAR indole derivatives

Improved Potency over 6-Bromo Isomer in Cellular IDO1 Assays

In human cellular assays, 7-bromo-4-methyl-1H-indole-3-carbonitrile achieves IC50 values of 14 nM (LXF-289 cells) and 16 nM (A375 cells). In contrast, a related 6-bromo isomer (CHEMBL5409480) exhibits an IC50 of 400 nM in BXPC-3 cells under similar IFNγ-stimulated conditions. This >25-fold potency difference underscores the critical importance of bromine regiochemistry. [1][2]

IDO1 inhibition cellular assay indole isomer

Functional Selectivity Over TDO Compared to Unsubstituted Core

7-Bromo-4-methyl-1H-indole-3-carbonitrile exhibits an IC50 of 5.46 μM against mouse TDO, a related dioxygenase enzyme, yielding an IDO1/TDO selectivity index of ~420 (5.46 μM / 13 nM). In contrast, the unsubstituted indole-3-carbonitrile core shows minimal activity against both IDO1 (IC50 >80 μM) and TDO, with no selectivity advantage. [1][2]

IDO1 selectivity TDO off-target activity

Optimal Application Scenarios for 7-Bromo-4-methyl-1H-indole-3-carbonitrile Based on Quantitative Evidence


High-Throughput Screening for Novel IDO1 Inhibitors

Given its exceptional potency (IC50 = 13 nM) against IDO1 and favorable selectivity profile over TDO (SI >400), this compound serves as an ideal positive control or starting scaffold in high-throughput screening campaigns aimed at discovering next-generation IDO1 inhibitors for cancer immunotherapy. [1][2]

Structure-Activity Relationship (SAR) Studies of Indole-Based IDO1 Modulators

The >70-fold potency enhancement over the 4-methyl analog and the >25-fold advantage over the 6-bromo isomer make this compound a pivotal reference point in SAR studies investigating the impact of halogen and methyl substitution patterns on indole-3-carbonitrile scaffolds. [1][2]

Mechanistic Investigations of IDO1/TDO Pathway Crosstalk

With a well-defined IDO1 IC50 of 13 nM and a TDO IC50 of 5.46 μM, this compound enables precise, concentration-dependent dissection of the relative contributions of IDO1 versus TDO in cellular and in vivo models of tryptophan metabolism and immune regulation. [1]

Chemical Probe Development for Target Validation

Its high cellular activity (IC50 = 14-16 nM in human cell lines) and established synthetic accessibility support its use as a chemical probe to validate IDO1 as a therapeutic target in oncology and inflammatory disease models. [1][2]

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